2-(5-Isopropyl-oxazol-2-yl)-ethylamine
Description
2-(5-Isopropyl-oxazol-2-yl)-ethylamine is a heterocyclic amine featuring an oxazole core substituted with an isopropyl group at the 5-position and an ethylamine side chain at the 2-position.
Properties
CAS No. |
952233-27-1 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(5-propan-2-yl-1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C8H14N2O/c1-6(2)7-5-10-8(11-7)3-4-9/h5-6H,3-4,9H2,1-2H3 |
InChI Key |
GHBKARMEDMIWFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(O1)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: Ethyl-2-(5-Benzoxazol-2-ylamino) Acetate Derivatives
Key Differences :
- Functional Groups : The ethyl acetate group in these derivatives introduces ester functionality, which may alter metabolic stability compared to the ethylamine group in 2-(5-Isopropyl-oxazol-2-yl)-ethylamine.
Biological Activity: Benzoxazole derivatives exhibit antimicrobial, anti-inflammatory, and antitumor activities .
Synthesis :
Benzoxazole analogs in were synthesized via multi-step reactions involving hydrazine, sodium azide, and thiourea . The target compound’s synthesis could hypothetically involve similar cyclization steps but with isopropyl-substituted precursors.
Structural Analog: 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride
Key Differences :
- Core Structure : This compound (CAS 62-31-7) replaces the oxazole ring with a catechol (dihydroxyphenyl) group, significantly altering electronic properties and hydrogen-bonding capacity .
- Bioactivity : Catechol derivatives are associated with neurotransmitter activity (e.g., dopamine analogs), whereas oxazole-based amines are more commonly linked to antimicrobial or anticancer effects.
Safety: No chemical safety assessment has been conducted for this compound, highlighting a common data gap in safety profiles for structurally complex amines .
Structural Analog: Thiazopyr
Key Differences :
- Heterocycle : Thiazopyr contains a thiazole ring (sulfur and nitrogen) instead of oxazole (oxygen and nitrogen). Sulfur’s larger atomic size and polarizability may enhance pesticidal activity via stronger hydrophobic interactions .
- Application : Thiazopyr is used as a pesticide, whereas oxazole derivatives like the target compound are typically explored for pharmaceutical applications.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Heterocycle Impact : Oxazole’s oxygen atom may confer milder electronic effects than thiazole’s sulfur, influencing target selectivity in biological systems .
- Safety Considerations : Similar amines (e.g., 2-(3,4-Dihydroxyphenyl)ethylamine) lack formal safety assessments, underscoring the need for toxicological studies on the target compound .
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